molecular formula C25H21N3O2 B2820228 8-methoxy-5-[(2-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866728-62-3

8-methoxy-5-[(2-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2820228
CAS No.: 866728-62-3
M. Wt: 395.462
InChI Key: FSEILTNRFKFGFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-methoxy-5-[(2-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a pyrazoloquinoline core, makes it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-5-[(2-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation using sodium carbonate . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize waste. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-5-[(2-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium azide in the presence of a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydrogenated derivatives.

Scientific Research Applications

8-methoxy-5-[(2-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-methoxy-5-[(2-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with DNA or proteins, leading to changes in cellular processes . The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-methoxy-5-[(2-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline is unique due to its specific substitution pattern and the presence of both methoxy and benzyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

8-methoxy-5-[(2-methoxyphenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O2/c1-29-19-12-13-22-20(14-19)25-21(24(26-27-25)17-8-4-3-5-9-17)16-28(22)15-18-10-6-7-11-23(18)30-2/h3-14,16H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSEILTNRFKFGFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=CC=C4)CC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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